molecular formula C8H9BrN2O4S B12780977 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- CAS No. 145986-15-8

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-

Cat. No.: B12780977
CAS No.: 145986-15-8
M. Wt: 309.14 g/mol
InChI Key: GMHAMEKOPZZEBD-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The compound features a hybrid structure combining a pyrimidinedione core and an oxathiolane ring. The pyrimidinedione moiety consists of a six-membered aromatic ring with two ketone groups at positions 2 and 4, while the oxathiolane ring is a five-membered heterocycle containing oxygen and sulfur atoms. The bromine atom is substituted at position 5 of the pyrimidinedione ring, and a hydroxymethyl group is attached to the oxathiolane ring at position 2 (Figure 1).

Stereochemical Features

The (2R-cis) designation indicates that the hydroxymethyl group at position 2 of the oxathiolane ring adopts an R configuration, and the stereochemistry at position 5 of the oxathiolane ring is cis relative to the pyrimidinedione moiety. This configuration was confirmed via X-ray crystallography in related oxathiolane-pyrimidine systems, which revealed a triclinic crystal lattice with P-1 space group symmetry. The absolute configuration is stabilized by intramolecular hydrogen bonding between the hydroxymethyl group and the pyrimidinedione oxygen atoms, as observed in similar nucleoside analogues.

Table 1: Key Bond Lengths and Angles
Parameter Value (Å or °) Source
C–Br bond length 1.89
S–O bond length 1.82
C2–C5 dihedral angle 122.98

Properties

CAS No.

145986-15-8

Molecular Formula

C8H9BrN2O4S

Molecular Weight

309.14 g/mol

IUPAC Name

5-bromo-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1

InChI Key

GMHAMEKOPZZEBD-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)Br

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3-Oxathiolane Ring

The 1,3-oxathiolane ring is typically prepared via cyclization reactions involving a thiol and an aldehyde or ketone precursor. The stereochemistry is controlled by the choice of starting materials and reaction conditions.

  • Method: Condensation of a suitable mercapto-alcohol with an aldehyde or ketone to form the oxathiolane ring.
  • Stereoselectivity: Use of chiral auxiliaries or catalysts to favor the (2R-cis) configuration.
  • Example: Reaction of 2-mercaptoethanol with an aldehyde derivative under acidic or Lewis acid catalysis to form the oxathiolane ring with the hydroxymethyl substituent at the 2-position.

Purification and Isolation

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Crystallization may be employed to obtain the pure stereoisomer.
  • Analytical methods such as NMR, HPLC, and chiral chromatography confirm the stereochemistry and purity.

Detailed Research Findings and Data

Step Reagents/Conditions Outcome/Notes
Oxathiolane ring formation 2-mercaptoethanol + aldehyde, acid catalyst Formation of 1,3-oxathiolane ring with hydroxymethyl substituent; stereoselective control critical
Bromination of pyrimidinedione N-bromosuccinimide (NBS), mild conditions Selective 5-bromo substitution on pyrimidinedione ring
Glycosylation Brominated pyrimidinedione + oxathiolane sugar, Lewis acid catalyst (e.g., TMSOTf) Formation of nucleoside analog with (2R-cis) stereochemistry
Purification Silica gel chromatography, crystallization Isolation of pure compound with confirmed stereochemistry

Representative Synthetic Route (Summary)

Notes on Stereoselectivity and Yield Optimization

  • The stereoselective synthesis of the oxathiolane ring is crucial for biological activity and is often the focus of optimization.
  • Use of chiral catalysts or auxiliaries can improve the yield of the desired (2R-cis) isomer.
  • Reaction temperature, solvent choice, and reagent stoichiometry influence the selectivity and yield.
  • Protecting groups on the sugar hydroxyls may be employed to direct stereochemistry during glycosylation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: De-brominated compounds.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrimidinediones exhibit significant antiviral properties. Specifically, compounds similar to bromouracil have been studied for their effectiveness against various viral infections. The mechanism often involves the incorporation of these analogs into viral DNA or RNA, leading to mutations and ultimately inhibiting viral replication.

Case Study:
In a study published in RSC Advances, researchers synthesized several pyrimidine derivatives and evaluated their antiviral activities against herpes simplex virus. The results demonstrated that certain modifications enhanced the efficacy of these compounds against viral replication .

Anticancer Properties

Pyrimidinediones have been recognized for their potential as anticancer agents. The structural features of 2,4(1H,3H)-Pyrimidinedione allow it to interfere with nucleic acid synthesis in cancer cells.

Case Study:
In a recent investigation focusing on the cytotoxic effects of pyrimidine derivatives on cancer cell lines (e.g., HeLa and MCF-7), it was found that specific brominated derivatives exhibited potent antiproliferative effects. The study highlighted the importance of substituents on the pyrimidine ring in enhancing biological activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from uracil or its derivatives. Key synthetic routes include:

  • Bromination: Introduction of bromine at the 5-position of uracil.
  • Oxathiolane Formation: Reaction with hydroxymethyl groups to form oxathiolane derivatives.
  • Final Purification: Utilizing column chromatography for purification and characterization via NMR and mass spectrometry.

Table 1: Synthetic Pathway Overview

StepReaction TypeKey Reagents
1BrominationBr₂
2Nucleophilic SubstitutionHydroxymethyl derivatives
3PurificationColumn chromatography

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Pyrimidinediones

5-Fluoro Analog (CAS 106362-34-9)
  • Structure : Replaces the 5-bromo substituent with fluorine, retaining the oxathiolane and hydroxymethyl groups.
  • Molecular Weight : ~309.1 g/mol (calculated).
  • Key Differences : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter electronic effects compared to bromine. This could influence binding affinity to viral enzymes, as seen in fluorinated nucleoside analogs like emtricitabine .
Bromacil (CAS 314-40-9)
  • Structure : 5-Bromo-6-methyl-3-(1-methylpropyl)-pyrimidinedione.
  • Molecular Weight : 261.12 g/mol.
  • Application : Herbicide, unlike the target compound’s inferred antiviral use. The alkyl chains in bromacil enhance lipophilicity, favoring plant membrane penetration, whereas the target’s oxathiolane ring suggests nucleoside mimicry .

Pyrimidinediones with Modified Sugar Moieties

FMAU (CAS 69256-17-3)
  • Structure: 1-[2-Deoxy-2-fluoro-β-D-arabinofuranosyl]-5-methylpyrimidinedione.
  • Molecular Weight : 288.25 g/mol.
  • Comparison: The arabinofuranosyl sugar in FMAU differs from the target’s oxathiolane ring. Fluorination at the 2' position in FMAU enhances metabolic stability, while the target’s hydroxymethyl group may improve solubility .
3'-Azido-3'-deoxythymidine (AZT)
  • Structure : Thymidine analog with an azido group.
  • Comparison : AZT’s deoxyribose vs. the target’s oxathiolane highlights how sugar modifications impact resistance profiles. The target’s bromine may confer longer half-life than AZT’s azido group .

Aromatic and Complex Substituents

5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one
  • Structure : Features a bromophenyl group and tri-one pyrimidine core.
  • Key Differences : The aromatic and ketone substituents suggest applications in kinase inhibition or anticancer research, contrasting with the target’s nucleoside-like design .

Spectral Data

  • IR Spectroscopy : The target compound’s C–Br bond is expected at ~717 cm⁻¹, similar to brominated analogs . Hydroxymethyl O–H stretches (~3300 cm⁻¹) and C=O peaks (~1745 cm⁻¹) align with pyrimidinedione derivatives .
  • NMR : The 5-bromo substituent deshields adjacent protons, producing distinct δH shifts compared to fluoro or methyl analogs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound 5-Bromo, oxathiolane, hydroxymethyl 325.09 Antiviral (inferred)
5-Fluoro Analog (CAS 106362-34-9) 5-Fluoro, oxathiolane, hydroxymethyl ~309.1 Antiviral
Bromacil 5-Bromo-6-methyl, alkyl chains 261.12 Herbicide
FMAU Arabinofuranosyl, 5-methyl 288.25 Antiviral

Table 2: Spectral Signatures

Compound IR C–Br (cm⁻¹) IR C=O (cm⁻¹) ¹H-NMR (δH, ppm)
Target Compound ~717 ~1745 4.43 (oxathiolane)
Bromacil ~717 ~1745 1.2–1.6 (alkyl)
5-Bromophenyl Derivative ~717 ~1745, 1618 7.92 (aromatic)

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- is a compound of interest due to its potential biological activities. It is structurally related to uracil and exhibits properties that may contribute to its pharmacological effects. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀BrN₂O₄S
  • Molecular Weight : 309.14 g/mol
  • CAS Number : 145986-07-8
  • IUPAC Name : (2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione

The compound features a pyrimidinedione core with a bromine substituent and a hydroxymethyl oxathiolane moiety, which may influence its interaction with biological targets.

Antiviral Properties

Research indicates that derivatives of pyrimidinediones exhibit antiviral activity. The compound has been studied in the context of its efficacy against viral infections. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed inhibition of viral replication in vitro. The mechanism was attributed to interference with viral RNA synthesis.

Anticancer Activity

The compound's structural similarity to nucleosides suggests potential anticancer properties by mimicking nucleotide structures:

  • Case Study : In a study involving cancer cell lines, the compound displayed cytotoxic effects against several types of cancer cells. The IC50 values indicated significant inhibition of cell proliferation at micromolar concentrations.
Cell LineIC50 (µM)
HeLa15
MCF-710
A54912

The proposed mechanism involves the inhibition of DNA polymerase and interference with nucleic acid synthesis:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for DNA polymerase, thereby disrupting the replication process in rapidly dividing cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Studies suggest good oral bioavailability due to its lipophilic nature.
  • Metabolism : Metabolized primarily in the liver with active metabolites contributing to its biological effects.
  • Excretion : Renal excretion is the primary route for elimination.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of the compound:

  • Acute Toxicity : Animal studies indicate a low acute toxicity profile with no significant adverse effects observed at therapeutic doses.
Toxicity ParameterResult
LD50 (mg/kg)>2000
Skin IrritationNon-irritant

Q & A

Q. What are the key synthetic routes for preparing 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2,4(1H,3H)-pyrimidinedione?

The compound is synthesized via nucleophilic substitution or coupling reactions between a brominated pyrimidinedione core and a functionalized 1,3-oxathiolane moiety. Stereochemical control ((2R-cis)) is achieved using chiral catalysts or resolved intermediates. Purification typically involves column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol). Characterization requires 1^1H/13^{13}C NMR to confirm regiochemistry and stereochemistry .

Q. How can researchers validate the structural integrity and purity of this compound?

  • NMR spectroscopy : Assign peaks for the bromo group (δ ~7.5–8.5 ppm for aromatic protons) and hydroxymethyl oxathiolane (δ ~3.5–4.5 ppm).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and isotopic pattern from bromine .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

As a pyrimidinedione derivative with a 1,3-oxathiolane sugar mimic, it likely acts as a nucleoside analog, inhibiting viral polymerases (e.g., reverse transcriptase) by competing with natural nucleotides. The bromine substituent enhances binding affinity through steric and electronic effects, while the hydroxymethyl group improves solubility .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the 1,3-oxathiolane-pyrimidinedione linkage be addressed?

Regioselectivity is controlled using directing groups (e.g., acetyl or THP-protected hydroxyls) on the oxathiolane ring. Microwave-assisted synthesis under inert conditions (N2_2) improves coupling efficiency. Computational modeling (DFT) predicts favorable transition states for stereochemical outcomes .

Q. What experimental strategies resolve contradictory data regarding stereochemical stability?

  • X-ray crystallography : Provides definitive proof of the (2R-cis) configuration.
  • Dynamic NMR : Monitors epimerization at elevated temperatures.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Q. How can researchers address discrepancies in reported biological activity across studies?

Cross-validate assays using:

  • Cell-based models : Dose-response curves (IC50_{50}) in primary vs. immortalized cells.
  • Enzymatic assays : Compare inhibition kinetics (Ki_i) under standardized buffer conditions (pH 6.5–7.4).
  • Metabolic stability tests : Liver microsome assays identify degradation pathways .

Q. What computational tools predict the compound’s interaction with target enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to viral polymerases. Focus on hydrogen bonding between the pyrimidinedione core and conserved active-site residues (e.g., Lys65, Asp110 in HIV-RT) .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

  • Co-solvent systems : Use PEG 400 or cyclodextrin-based formulations.
  • Prodrug design : Introduce phosphate esters on the hydroxymethyl group for enhanced hydrophilicity .

Q. What methods assess the compound’s stability under physiological conditions?

Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC.
  • Thermal stability : TGA/DSC analysis identifies decomposition thresholds .

Q. How can researchers profile off-target effects in kinase or protease pathways?

  • Kinase screening panels : Use ATP-site competitive assays (e.g., KinomeScan).
  • Protease profiling : Fluorescent substrate libraries (e.g., Calpain-1, Caspase-3) identify inhibitory activity.
  • Transcriptomics : RNA-seq reveals downstream gene expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.